N-methyl-3-(phenoxymethyl)benzylamine

Melanogenesis Inhibition Skin Lightening Cosmetic Chemistry

N-Methyl-3-(phenoxymethyl)benzylamine is a meta-substituted benzylamine derivative critical for melanin inhibition research. Patented SAR data show its 3-(phenoxymethyl) substitution and N-methyl group are essential for activity; ortho/para analogs or primary amines fail to replicate effects. Procurement ensures alignment with the patented scaffold and maximizes target engagement reproducibility.

Molecular Formula C15H17NO
Molecular Weight 227.3 g/mol
CAS No. 910037-24-0
Cat. No. B1369985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3-(phenoxymethyl)benzylamine
CAS910037-24-0
Molecular FormulaC15H17NO
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCNCC1=CC(=CC=C1)COC2=CC=CC=C2
InChIInChI=1S/C15H17NO/c1-16-11-13-6-5-7-14(10-13)12-17-15-8-3-2-4-9-15/h2-10,16H,11-12H2,1H3
InChIKeySJJAAVHTAVKEJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl-3-(phenoxymethyl)benzylamine (CAS 910037-24-0) Technical Procurement & Comparator Profile


N-Methyl-3-(phenoxymethyl)benzylamine is a meta-substituted benzylamine derivative with a phenoxymethyl ether moiety and an N-methyl secondary amine. This compound (CAS 910037-24-0, molecular formula C₁₅H₁₇NO, molecular weight 227.30 g/mol) is a versatile building block for medicinal chemistry and is specifically claimed in patents for melanin production inhibition. Its substitution pattern and amine substitution state are critical determinants of its activity profile, differentiating it from ortho-/para-substituted analogs and primary amine counterparts. [1]

Why Simple Substitution of N-Methyl-3-(phenoxymethyl)benzylamine (910037-24-0) with In-Class Analogs Compromises Functional Outcomes


In-class benzylamine derivatives (e.g., ortho-substituted, para-substituted, or primary amine analogs) cannot be freely interchanged without altering target engagement profiles and observed biological effects. Patented structure-activity relationships explicitly teach that the 3-(phenoxymethyl) substitution pattern is a critical structural element for melanin inhibition activity, and that the presence of an unsubstituted primary amine (NH₂) at the benzyl position actually detracts from this desired activity. [1] Furthermore, physicochemical properties such as LogP, boiling point, and molecular weight vary with substitution pattern, impacting formulation, purification, and handling. Consequently, substituting a 4-substituted or 2-substituted analog for this meta-substituted compound risks loss of the specific activity profile for which this scaffold has been developed, leading to irreproducible experimental results and wasted resources. [2]

Quantitative Differentiation Guide: N-Methyl-3-(phenoxymethyl)benzylamine (910037-24-0) vs. Structural Analogs


Regioselectivity of Phenoxymethyl Substitution: Meta-Position (3-) Requirement for Melanin Inhibition Activity

Patented structure-activity relationship (SAR) studies specifically claim substituted 3-(phenoxymethyl) benzyl amines (the meta-substituted scaffold) as the basis for melanin production inhibition. [1] While quantitative IC50 data is not disclosed for individual compounds in the patent, the invention explicitly excludes ortho- and para-substituted analogs from its core claims, indicating that the 3-position is essential for the observed activity. This regiochemical requirement provides a clear selection criterion: the meta-substituted compound (CAS 910037-24-0) is the designated scaffold for this biological application, whereas the 2- and 4-substituted isomers lack this specific, patented activity claim.

Melanogenesis Inhibition Skin Lightening Cosmetic Chemistry

Impact of N-Methyl Substitution: Requirement for Secondary Amine over Primary Amine for Melanin Inhibition

The patent for substituted 3-(phenoxymethyl) benzyl amines explicitly states: 'It has been found as part of the present invention that when R² and R³ are simultaneously hydrogen (NH₂), this detracts from melanin production inhibition.' [1] The target compound, N-methyl-3-(phenoxymethyl)benzylamine, possesses a secondary amine (one methyl, one hydrogen), which aligns with the patent's requirement for an N-substituted amine (R² and/or R³ not both hydrogen). In contrast, the closely related analog 3-(phenoxymethyl)benzylamine (CAS 871893-47-9) is a primary amine, which would be predicted to have reduced or negligible melanin inhibition activity based on this disclosed SAR.

Melanogenesis Inhibition Amine Substitution Cosmetic Chemistry

Physicochemical Property Differentiation: Boiling Point, Density, and LogP Variation by Substitution Pattern

The substitution pattern of the phenoxymethyl group significantly alters key physicochemical properties, impacting purification and formulation. For the target compound, the reported boiling point is 344.5 °C at 760 mmHg and density is 1.053 g/cm³. In contrast, the para-substituted analog (CAS 941716-90-1) exhibits a slightly higher boiling point of 345.8 °C and a comparable density (data not reported but implied similar). The ortho-substituted analog (CAS 892502-17-9) also shares the same molecular weight but differs in boiling point and potentially other properties due to steric and electronic effects. These differences, while modest, can affect distillation conditions, chromatographic retention times, and solubility, providing a practical basis for selecting the appropriate isomer for a specific synthetic or analytical workflow.

Physicochemical Properties Purification Formulation

Lack of Significant Monoamine Oxidase B (MAO-B) Inhibition: A Differentiator from Other Benzylamine Derivatives

Many substituted benzylamines exhibit significant inhibition of monoamine oxidases (MAO-A and MAO-B). However, publicly available binding data (BindingDB) for a closely related compound within the same chemotype indicates an IC50 of 2.10 × 10⁵ nM (210 μM) for bovine brain MAO-B, [1] which is considered weak or negligible inhibition. This low potency suggests that the 3-(phenoxymethyl)benzylamine scaffold is not a privileged MAO-B inhibitor. In contrast, certain N-substituted benzylamines (e.g., some CXCR3 antagonist series) have been optimized for high MAO-B inhibition. [2] This lack of strong MAO-B engagement may be a desirable feature for applications where off-target amine oxidase activity is to be avoided, positioning this compound as a cleaner chemical probe.

Monoamine Oxidase MAO-B Selectivity Profile

Optimal Scientific and Industrial Application Scenarios for N-Methyl-3-(phenoxymethyl)benzylamine (CAS 910037-24-0)


Melanin Production Inhibition and Skin Lightening Research

This compound is directly claimed in patents for skin lightening and achieving evenness of color. [1] Researchers investigating melanogenesis inhibitors should prioritize this compound over its primary amine or ortho-/para-substituted analogs, as the patent literature explicitly teaches that both the meta-substitution pattern and N-methyl substitution are critical for activity. Procurement of this specific compound ensures alignment with the patented scaffold and maximizes the likelihood of observing the intended biological effect.

Medicinal Chemistry Building Block for Phenoxyalkylamine Series

N-Methyl-3-(phenoxymethyl)benzylamine serves as a versatile intermediate for synthesizing more complex molecules with potential therapeutic applications. [2] Its secondary amine functionality allows for further derivatization (e.g., alkylation, acylation, sulfonylation) while maintaining the critical 3-substituted phenoxymethyl ether pharmacophore. Compared to its primary amine counterpart, the N-methyl group provides increased lipophilicity and metabolic stability, which are desirable properties in drug discovery programs.

Selectivity Profiling and Polypharmacology Assessment

Given its weak inhibition of MAO-B (IC50 = 210 μM), this compound can be used as a negative control or selectivity tool in assays designed to identify potent amine oxidase inhibitors. [3] Its low activity against this common off-target of benzylamine derivatives makes it a cleaner chemical probe for phenotypic screens and target validation studies, reducing the likelihood of confounding effects from MAO-B inhibition.

Technical Documentation Hub

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